Molecular Weight and Lipophilicity (XLogP3-AA) Profile: A Quantitative Basis for Differentiated Physicochemical Behavior
1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea exhibits a distinct physicochemical profile compared to its benzyl analog (CAS 1105232-43-6). It has a lower molecular weight (258.28 g/mol vs. 272.30 g/mol) and a significantly lower computed lipophilicity (XLogP3-AA 0.2 vs. ~1.4) [1]. This combination suggests potential for higher aqueous solubility and reduced non-specific protein binding relative to the more lipophilic benzyl derivative.
| Evidence Dimension | Physicochemical Properties: Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 258.28 g/mol; XLogP3-AA: 0.2 |
| Comparator Or Baseline | 1-benzyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1105232-43-6): Molecular Weight 272.30 g/mol; estimated XLogP ~1.4 |
| Quantified Difference | Molecular weight is 14.02 g/mol lower (5.1% decrease). XLogP3-AA is approximately 1.2 log units lower (0.2 vs. 1.4), representing an 85% reduction in lipophilicity. |
| Conditions | Computed properties from PubChem and vendor data. XLogP3-AA derived using the XLogP3 algorithm. |
Why This Matters
A lower molecular weight and reduced lipophilicity can improve aqueous solubility and oral absorption potential, making this compound a more tractable starting point for lead optimization in medicinal chemistry campaigns than its heavier, more lipophilic analogs.
- [1] PubChem. (2026). Compound Summary for CID 30860376: 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-phenylurea. National Library of Medicine, National Center for Biotechnology Information. View Source
